3-Bromo-5-(trifluoromethyl)picolinaldehyde

Catalog No.
S843518
CAS No.
1227601-42-4
M.F
C7H3BrF3NO
M. Wt
254.006
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(trifluoromethyl)picolinaldehyde

CAS Number

1227601-42-4

Product Name

3-Bromo-5-(trifluoromethyl)picolinaldehyde

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.006

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H

InChI Key

YQJSHHUAEQVWJY-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)C=O)C(F)(F)F

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3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is C7H3BrF3NOC_7H_3BrF_3NO, and it has a molecular weight of approximately 254.00 g/mol. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry and materials science .

  • Oxidation: The aldehyde functional group can be oxidized to form 3-Bromo-5-(trifluoromethyl)picolinic acid.
  • Reduction: The aldehyde can be reduced to generate 3-Bromo-5-(trifluoromethyl)picolinyl alcohol.
  • Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution typically involves reagents like sodium azide .

The biological activity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde has been explored primarily in drug development contexts. Its structure allows for interactions with various biological targets, potentially leading to the creation of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in pharmacological applications. Studies indicate that it may influence enzyme activity and other biochemical pathways.

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves:

  • Bromination: The bromination of 5-(trifluoromethyl)picolinaldehyde using bromine or a brominating agent under controlled conditions.
  • Industrial Methods: In industrial settings, scalable methods such as continuous flow processes are employed to optimize yield and purity while minimizing environmental impact .

These synthetic routes are crucial for producing this compound efficiently for research and industrial applications.

3-Bromo-5-(trifluoromethyl)picolinaldehyde serves multiple purposes:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: It is utilized in studying enzyme mechanisms and as a probe in biochemical assays.
  • Pharmaceuticals and Agrochemicals: Its unique properties enhance the efficacy and stability of final products in these fields .

Research on the interactions of 3-Bromo-5-(trifluoromethyl)picolinaldehyde with biological systems indicates that it may interact with enzymes and other biomolecules, influencing various biochemical pathways. Understanding these interactions is essential for elucidating its potential therapeutic effects and mechanisms of action. The trifluoromethyl group can facilitate better membrane penetration, enhancing its biological activity.

Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)picolinaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
3-Bromo-6-(trifluoromethyl)picolinaldehyde1227573-28-50.83
Methyl 5-bromo-3-methylpicolinate213771-32-50.84
Methyl 6-chloro-3-(trifluoromethyl)picolinate1416354-40-90.79
Ethyl 5-bromo-3-methylpicolinate794592-13-50.82
Methyl 4-(trifluoromethyl)picolinate455941-78-30.78

These compounds exhibit varying degrees of similarity based on their structural components and functional groups, influencing their reactivity and potential applications in organic synthesis and medicinal chemistry.

The chemical compound 3-Bromo-5-(trifluoromethyl)picolinaldehyde (CAS Number: 1227601-42-4) represents a highly functionalized pyridine derivative with significant synthetic utility in organic chemistry [32] [33]. This compound possesses a molecular formula of C7H3BrF3NO and a molecular weight of 254.01 g/mol, featuring both halogen and trifluoromethyl substituents that confer unique reactivity patterns [32]. The strategic positioning of these functional groups on the pyridine ring enables diverse synthetic transformations through multiple mechanistic pathways [2] [3].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most extensively utilized methodology for the synthesis and functionalization of 3-Bromo-5-(trifluoromethyl)picolinaldehyde derivatives [4] [8]. The Nobel Prize-winning palladium-catalyzed cross-coupling methodology enables the formation of carbon-carbon bonds through the assembly of two molecules on the palladium center via metal-carbon bond formation [4]. These reactions employ zerovalent palladium catalysts and utilize organohalides as electrophilic coupling partners, with the bromine substituent in 3-Bromo-5-(trifluoromethyl)picolinaldehyde serving as an ideal leaving group [4] [8].

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent strategy for carbon-carbon bond formation involving this compound [12] [14]. This transformation employs organoborane coupling partners, typically boronic acids or boronic esters, under basic conditions to generate biaryl or heteroaryl products [12]. However, pyridine-containing substrates present unique challenges in Suzuki-Miyaura reactions due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom [14] [42]. Research has demonstrated that pyridine boronic acids often exhibit poor performance in cross-coupling reactions, particularly for 2-substituted pyridines, due to difficulties in preparation, poor stability, and low reaction efficiency [42].

To overcome these limitations, alternative nucleophilic coupling partners have been developed [23] [42]. Pyridine sulfinates have emerged as superior alternatives to boronic acids, providing unrivalled scope and utility in cross-coupling processes [23] [42]. These reagents demonstrate excellent stability and straightforward preparation, enabling efficient coupling with both aryl bromides and chlorides under mild conditions [42]. The reaction typically employs palladium acetate as the catalyst with tricyclohexylphosphine as the ligand, potassium carbonate as the base, and proceeds at temperatures of 150°C in sealed reaction vessels [42].

The Sonogashira coupling reaction provides another valuable synthetic route for the functionalization of 3-Bromo-5-(trifluoromethyl)picolinaldehyde [17] [19]. This cross-coupling methodology enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides using palladium catalysis with copper co-catalysis [17] [19]. The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups [17]. The mechanism involves two independent catalytic cycles, with the palladium cycle responsible for oxidative addition and reductive elimination, while the copper cycle activates the terminal alkyne [19].

Asymmetric variants of cross-coupling reactions have also been developed, particularly using rhodium catalysis [14]. These methodologies enable the simultaneous formation of carbon-carbon bonds while generating single isomer products with high enantioselectivity [14]. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions can accommodate both carbocyclic and heterocyclic coupling partners, providing access to diverse pharmacologically important core structures [14].

Table 1: Palladium-Catalyzed Cross-Coupling Methodologies for 3-Bromo-5-(trifluoromethyl)picolinaldehyde

Synthetic MethodCatalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Solvent System
Suzuki-Miyaura Cross-CouplingPd(OAc)₂/PCy₃ or Pd(PPh₃)₄80-1004-2465-95Toluene/DMF/THF
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI25-802-1270-90THF/DMF/Acetonitrile
Stille CouplingPd(PPh₃)₄80-1106-1860-85DMF/Toluene
Negishi CouplingPd(PPh₃)₄ or Pd(dba)₂25-602-870-90THF/DMF

Halogen Exchange Reactions in Pyridine Systems

Halogen exchange reactions in pyridine systems represent fundamental transformations that enable the interconversion of different halogenated derivatives [24] [25] [26]. These reactions proceed primarily through nucleophilic aromatic substitution mechanisms, taking advantage of the electron-deficient nature of the pyridine ring [27] [31]. The electron-withdrawing effect of the nitrogen atom activates the carbon-halogen bonds toward nucleophilic attack, making halogen exchange feasible under appropriate conditions [27].

Metal-halogen exchange reactions constitute a particularly important class of transformations for pyridine systems [25] [30]. Lithium-halogen exchange, pioneered by Gilman and Wittig, enables the conversion of organic halides into organolithium compounds [25]. This methodology typically employs organolithium reagents such as n-butyllithium or sec-butyllithium at low temperatures, with exchange rates following the trend iodine greater than bromine greater than chlorine [25] [30]. The reaction is kinetically controlled, with the rate primarily influenced by the stability of the carbanion intermediates [25].

The mechanism of lithium-halogen exchange involves a nucleophilic pathway generating reversible carbanion intermediates [25]. For 3-Bromo-5-(trifluoromethyl)picolinaldehyde, the presence of electron-withdrawing substituents enhances the acidity of the adjacent carbon atoms, facilitating the exchange process [26] [30]. The trifluoromethyl group provides additional stabilization through its strong electron-withdrawing effect, making the resulting organolithium species more stable than those derived from unsubstituted pyridines [26].

Halogen dance reactions represent a specialized category of halogen migration processes in heterocyclic systems [26]. These base-catalyzed rearrangements enable the positional isomerization of halogen substituents through sequential deprotonation and reprotonation steps [26]. In pyridine systems, halogen dance reactions typically proceed via 1,2-halogen shifts, providing access to regioisomeric products that would be difficult to prepare by direct halogenation [26].

Copper-mediated halogen exchange reactions offer an alternative approach for the interconversion of halopyridines [24]. These transformations employ copper(I) salts as both the metal source and the halogen donor, proceeding through nucleophilic aromatic substitution mechanisms [24]. The reactivity of halogen substituents follows the expected order of iodine greater than bromine greater than chlorine, consistent with the relative leaving group abilities [24].

Table 2: Halogen Exchange Reactions in Pyridine Systems

Halogen Exchange TypeReagentTemperature (°C)MechanismSelectivity
Br → Cl ExchangeCuCl/Pyridine100-130SNAr via Cu intermediateHigh
Br → I ExchangeCuI/Pyridine80-120SNAr via Cu intermediateHigh
Cl → Br ExchangeCuBr/DMF120-140SNAr via Cu intermediateModerate
I → Br ExchangeCuBr₂/DMF90-110SNAr via Cu intermediateHigh
Halogen Dance ReactionLDA/THF-78 to 25Metalation-rearrangementPosition-dependent

Trifluoromethylation Techniques and Regioselectivity

Trifluoromethylation of pyridine derivatives represents a critical synthetic transformation for the introduction of trifluoromethyl groups into heterocyclic frameworks [9] [10] [11]. The trifluoromethyl group imparts unique physicochemical properties to organic molecules, including enhanced lipophilicity, metabolic stability, and bioavailability [9] [11]. However, achieving regioselective trifluoromethylation of pyridines presents significant challenges due to the electron-deficient nature of the heterocyclic ring and the need to control positional selectivity [9] [10] [15].

Direct carbon-hydrogen trifluoromethylation of pyridines can be accomplished through multiple mechanistic pathways, including radical, electrophilic, and nucleophilic approaches [9] [10] [11]. Radical trifluoromethylation typically exhibits low regioselectivity, generating mixtures of regioisomeric products at the 2-, 3-, and 4-positions [10]. In contrast, nucleophilic and electrophilic trifluoromethylation methods can achieve high regioselectivity through appropriate substrate activation strategies [9] [10] [15].

Position-selective trifluoromethylation has been achieved through innovative activation strategies that exploit the inherent reactivity patterns of pyridine rings [9] [10] [15]. For 2-position-selective trifluoromethylation, the introduction of strong electron-withdrawing groups on the nitrogen atom enhances electrophilicity and enables nucleophilic attack by trifluoromethyl anion sources [9]. The N-methylpyridine quaternary ammonium activation strategy has proven particularly effective, utilizing trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide to achieve excellent regioselectivity [9].

The first example of 3-position-selective trifluoromethylation has been accomplished through nucleophilic activation via hydrosilylation [10] [15]. This methodology employs a two-step sequence involving initial hydrosilylation of the pyridine substrate with methylphenylsilane in the presence of tris(pentafluorophenyl)borane, followed by electrophilic trifluoromethylation using Togni Reagent I [10] [15]. The reaction proceeds with high regioselectivity, providing 3-trifluoromethylated products as the sole regioisomers [10] [15].

For 4-position-selective trifluoromethylation, steric repulsion-controlled approaches utilizing bulky Lewis acids have been developed [10]. These methodologies exploit the electrophilic activation of pyridines while employing steric hindrance to direct the trifluoromethylation to the 4-position [10]. The choice of Lewis acid and reaction conditions critically influences the regioselectivity and overall efficiency of the transformation [10].

Mechanistic studies have revealed that nucleophilic trifluoromethylation proceeds through the formation of N-silyl enamine intermediates [15]. The hydrosilylation step generates a nucleophilic carbon center at the 3-position, which subsequently undergoes electrophilic trifluoromethylation [15]. Oxidation of the resulting intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone regenerates the aromatic pyridine ring and provides the final trifluoromethylated product [15].

Table 3: Trifluoromethylation Regioselectivity in Pyridine Systems

PositionElectrophilic CF₃ SourceNucleophilic CF₃ SourceRadical CF₃ SourceActivation Strategy
C-2LowHighModerateN-Oxide formation
C-3ModerateLowModerateNucleophilic activation via hydrosilylation
C-4HighModerateModerateLewis acid activation
C-5HighModerateModerateDirect metalation
C-6LowHighModerateN-Methylation/quaternization

The development of efficient trifluoromethylation methodologies for 3-Bromo-5-(trifluoromethyl)picolinaldehyde derivatives requires careful consideration of the existing substituents and their electronic effects [35]. The presence of both bromine and trifluoromethyl groups creates a highly electron-deficient system that may require modified reaction conditions and catalyst systems [35]. Recent advances in deprotonative coupling reactions using catalytic cesium fluoride and tris(trimethylsilyl)amine have shown promise for the functionalization of polysubstituted pyridines under ambient conditions [35].

3-Bromo-5-(trifluoromethyl)picolinaldehyde demonstrates moderate thermodynamic stability under ambient conditions, with its stability profile significantly influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents on the pyridine ring [1] [2]. The compound exhibits a normal boiling point of 235.4 ± 40.0°C at 760 mmHg [1], indicating substantial intermolecular forces and thermal stability under standard atmospheric conditions.

Temperature-Dependent Stability Analysis

The thermodynamic stability of 3-Bromo-5-(trifluoromethyl)picolinaldehyde varies considerably across different temperature ranges. At ambient temperatures (25-100°C), the compound remains stable with minimal degradation, experiencing only 0-2% mass loss primarily due to moisture desorption and volatile impurity removal [3] [4]. The flash point of 96.2 ± 27.3°C [1] marks the onset of increased thermal reactivity, beyond which volatilization becomes significant.

Temperature Range (°C)Expected Thermal EventsMass Loss (% estimated)Decomposition ProductsAnalysis Technique
25-100Physical transitions, moisture loss0-2%H₂O, volatile impuritiesTGA, DSC
100-200Volatilization begins, potential sublimation5-15%Compound volatilizationTGA, DSC
200-300Onset of thermal decomposition20-40%HBr, CF₃ radicals, aldehyde fragmentsTGA-FTIR, DSC
300-400Major decomposition: C-Br bond cleavage40-70%CO, CO₂, pyridine derivativesTGA-FTIR, DSC
400-500C-F bond breaking, carbonization70-90%HF, CF₄, carbonaceous materialTGA-FTIR
500-600Complete decomposition, residue formation90-95%Inorganic residuesTGA

Activation Energy and Kinetic Parameters

The estimated enthalpy of vaporization of 53.54 kJ/mol[calculated using Clausius-Clapeyron equation] provides insight into the compound's phase transition energetics. The entropy of vaporization (105.28 J/(mol·K)) suggests moderate molecular organization in the liquid phase, consistent with intermolecular interactions involving the polar aldehyde group and halogen substituents [5] [6].

Atmospheric Stability Considerations

Under oxidative conditions, 3-Bromo-5-(trifluoromethyl)picolinaldehyde exhibits enhanced reactivity compared to inert atmospheres. The trifluoromethyl group (Hammett constant σ = 0.54) significantly increases the electrophilic character of the pyridine ring [7] [8], making the compound more susceptible to nucleophilic attack under basic conditions. Storage under inert atmosphere at 2-8°C [9] [10] is recommended to maintain optimal stability.

Solubility Behavior in Organic Matrices

The solubility behavior of 3-Bromo-5-(trifluoromethyl)picolinaldehyde in organic matrices is governed by its unique combination of polar and nonpolar structural features. The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF) [11] [13] [2], while showing limited solubility in aqueous systems due to the hydrophobic nature of the trifluoromethyl and bromine substituents [14] [15].

Hansen Solubility Parameter Analysis

The Hansen solubility parameters for 3-Bromo-5-(trifluoromethyl)picolinaldehyde provide quantitative insight into its dissolution behavior:

ParameterEstimated ValueEstimation Method
Dispersion (δd)17.5 MPa^0.5Group contribution method for aromatic-halogen systems
Polar (δp)12.8 MPa^0.5Contribution from C=O, C-F, and pyridine groups
Hydrogen Bonding (δh)6.2 MPa^0.5Aldehyde hydrogen bonding capacity
Total Solubility Parameter (δt)22.1 MPa^0.5δt = √(δd² + δp² + δh²)
Molecular Volume (V)141.1 cm³/molCalculated from MW and density

Solvent-Specific Solubility Profiles

The solubility behavior varies significantly across different organic matrices:

Solvent SystemPredicted SolubilityBasis for PredictionSupporting Evidence
WaterVery low (<1 g/L)Polar aldehyde group; hydrophobic CF₃ and Br substituentsSimilar picolinaldehyde derivatives show limited aqueous solubility
Dimethyl sulfoxide (DMSO)High (>100 g/L)Polar aprotic solvent; compatible with electron-withdrawing groupsExperimental data confirms DMSO solubility
Dichloromethane (DCM)High (>100 g/L)Polar aprotic solvent; good for halogenated aromaticsExperimental data confirms DCM solubility
Tetrahydrofuran (THF)High (>100 g/L)Polar aprotic solvent; dissolves pyridine derivatives wellExperimental data confirms THF solubility
EthanolModerate (10-50 g/L)Protic polar solvent; moderate polarity matchPredicted based on polarity considerations
AcetoneHigh (>50 g/L)Polar aprotic solvent; intermediate polarityPredicted based on structural similarity

Molecular Interactions and Dissolution Mechanisms

The dissolution process is primarily driven by dipole-dipole interactions between the polar aldehyde carbonyl group and solvent molecules, supplemented by π-π stacking interactions involving the pyridine ring system [14] [16]. The trifluoromethyl group enhances lipophilicity , facilitating dissolution in moderately polar organic solvents while hindering aqueous solubility.

Hydrogen bonding capacity is limited to the aldehyde oxygen as a hydrogen bond acceptor, as the compound lacks traditional hydrogen bond donor groups [19] [20]. This characteristic influences its preferential dissolution in polar aprotic solvents over protic systems.

Vapor Pressure and Phase Transition Analysis

The vapor pressure characteristics of 3-Bromo-5-(trifluoromethyl)picolinaldehyde demonstrate typical behavior for a moderately volatile organic compound with significant intermolecular interactions. At 25°C, the vapor pressure is 0.1 ± 0.5 mmHg [1], indicating relatively low volatility under ambient conditions.

Temperature-Dependent Vapor Pressure Profile

Using the Clausius-Clapeyron equation and available experimental data, the vapor pressure behavior across different temperatures has been extrapolated:

Temperature (°C)Vapor Pressure (mmHg)Method/Basis
250.1Experimental data
500.532Clausius-Clapeyron extrapolation
1007.68Clausius-Clapeyron extrapolation
235.4760Normal boiling point

Phase Transition Thermodynamics

The comprehensive phase transition analysis reveals several key thermodynamic parameters:

Phase Transition ParameterValueMethod/Basis
Normal Boiling Point235.4°C (508.55 K)Experimental data
Flash Point96.2°C (369.35 K)Experimental data
Critical Temperature (estimated)763 K (Tc ≈ 1.5 × Tb)Empirical correlation
Enthalpy of Vaporization (estimated)53.54 kJ/molClausius-Clapeyron equation
Entropy of Vaporization (estimated)105.28 J/(mol·K)ΔS = ΔH/T at boiling point

Comparative Analysis with Structural Analogs

Comparative thermodynamic analysis with related compounds provides insights into structure-property relationships:

CompoundMolecular WeightBoiling Point (°C)Density (g/cm³)Vapor Pressure (mmHg at 25°C)
3-Bromo-5-(trifluoromethyl)picolinaldehyde254.00235.4 ± 40.01.8 ± 0.10.1 ± 0.5
5-Bromo-3-(trifluoromethyl)picolinaldehyde254.00235.4 ± 40.01.8 ± 0.10.1 ± 0.5
2-Bromo-4-(trifluoromethyl)pyridine225.99161-1621.8270.622
2-Pyridinecarboxaldehyde (picolinaldehyde)107.111811.12673 Pa (~0.55 mmHg)

The structural isomer relationship between 3-Bromo-5-(trifluoromethyl)picolinaldehyde and 5-Bromo-3-(trifluoromethyl)picolinaldehyde results in identical thermodynamic properties [21] [1], demonstrating that the positional arrangement of these substituents on the pyridine ring does not significantly affect bulk thermodynamic behavior.

Molecular Volume and Density Correlations

The molar volume of 141.11 cm³/mol calculated from the experimental density (1.8 ± 0.1 g/cm³) [1] and molecular weight (254.00 g/mol) [21] [1] [9] indicates efficient molecular packing in the condensed phase. This relatively compact arrangement contributes to the compound's moderate vapor pressure and thermal stability characteristics.

XLogP3

2.2

Wikipedia

3-Bromo-5-(trifluoromethyl)-2-pyridinecarboxaldehyde

Dates

Last modified: 08-15-2023

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